molecular formula C20H19N3O4 B2472736 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide CAS No. 1808369-90-5

2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide

Cat. No.: B2472736
CAS No.: 1808369-90-5
M. Wt: 365.389
InChI Key: YUFHHOPFIGIQKL-UHFFFAOYSA-N
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Description

2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of the dimethoxyphenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction using 3,4-dimethoxybenzene.

    Formation of the acetamidophenyl group: This can be done through an amide coupling reaction using 4-acetamidophenylamine and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(3,4-dimethoxyphenyl)acetamide
  • 3-(4-acetamidophenyl)-2-propenamide
  • N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide

Uniqueness

2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide is unique due to the presence of both a cyano group and an acetamidophenyl group, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness might make it particularly valuable in specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

3-(4-acetamidophenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13(24)22-16-6-4-14(5-7-16)10-15(12-21)20(25)23-17-8-9-18(26-2)19(11-17)27-3/h4-11H,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFHHOPFIGIQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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